molecular formula C10H6FN3 B1603104 1-(4-fluorophenyl)-1H-pyrazole-4-carbonitrile CAS No. 1015862-36-8

1-(4-fluorophenyl)-1H-pyrazole-4-carbonitrile

Cat. No.: B1603104
CAS No.: 1015862-36-8
M. Wt: 187.17 g/mol
InChI Key: MEDIBGHAXJMOCQ-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)-1H-pyrazole-4-carbonitrile is an organic compound characterized by the presence of a fluorophenyl group attached to a pyrazole ring, which in turn is bonded to a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-fluorophenyl)-1H-pyrazole-4-carbonitrile typically involves the reaction of 4-fluorobenzaldehyde with hydrazine hydrate to form 4-fluorophenylhydrazine. This intermediate then undergoes cyclization with ethyl cyanoacetate under basic conditions to yield the desired pyrazole derivative.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes precise control of temperature, pH, and the use of catalysts to accelerate the reaction. Solvent selection and purification steps are also critical to obtaining a high-quality product.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Fluorophenyl)-1H-pyrazole-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where the fluorine atom is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed:

    Oxidation: Formation of pyrazole oxides.

    Reduction: Formation of pyrazole amines or alcohols.

    Substitution: Formation of substituted pyrazoles with various functional groups.

Scientific Research Applications

1-(4-Fluorophenyl)-1H-pyrazole-4-carbonitrile has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.

    Industry: Utilized in the development of agrochemicals and materials science for creating novel polymers or coatings.

Mechanism of Action

The mechanism by which 1-(4-fluorophenyl)-1H-pyrazole-4-carbonitrile exerts its effects is often related to its interaction with specific molecular targets. For instance, in biological systems, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

  • 1-(4-Chlorophenyl)-1H-pyrazole-4-carbonitrile
  • 1-(4-Bromophenyl)-1H-pyrazole-4-carbonitrile
  • 1-(4-Methylphenyl)-1H-pyrazole-4-carbonitrile

Comparison: 1-(4-Fluorophenyl)-1H-pyrazole-4-carbonitrile is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and influences the compound’s reactivity and interaction with biological targets. Compared to its chloro, bromo, and methyl analogs, the fluorinated compound often exhibits different pharmacokinetic and pharmacodynamic profiles, making it a valuable candidate for specific applications in medicinal chemistry and material science.

Properties

IUPAC Name

1-(4-fluorophenyl)pyrazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6FN3/c11-9-1-3-10(4-2-9)14-7-8(5-12)6-13-14/h1-4,6-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEDIBGHAXJMOCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C=C(C=N2)C#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60625637
Record name 1-(4-Fluorophenyl)-1H-pyrazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60625637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1015862-36-8
Record name 1-(4-Fluorophenyl)-1H-pyrazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60625637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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